![molecular formula C17H19NO2 B14258593 N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide CAS No. 442669-65-0](/img/structure/B14258593.png)
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide is a chemical compound with a complex structure that includes a hydroxy group, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide typically involves the reaction of N-methylbenzamide with a suitable precursor that introduces the hydroxy and phenyl groups. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction conditions often include a controlled temperature and pH to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide moiety can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S,2R)-1-hydroxy-1-phenyl-2-propanyl]-4-methylbenzenesulfonamide
- N-[(1S,2R)-1-hydroxy-1-phenyl-2-propanyl]-4-methylbenzamide
Uniqueness
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide is unique due to its specific stereochemistry and the presence of both hydroxy and phenyl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
442669-65-0 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-13(16(19)14-9-5-3-6-10-14)18(2)17(20)15-11-7-4-8-12-15/h3-13,16,19H,1-2H3/t13-,16+/m0/s1 |
InChI Key |
RLEBYZJBMZZXSZ-XJKSGUPXSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


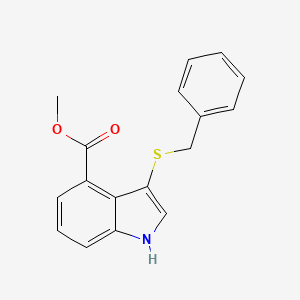
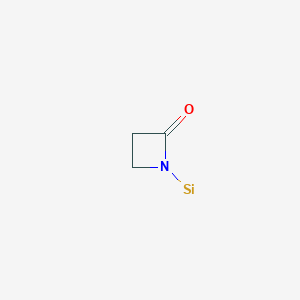

![2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)
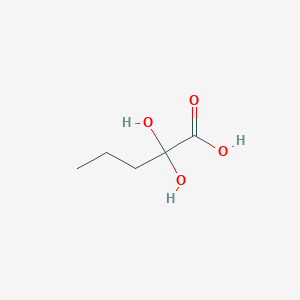
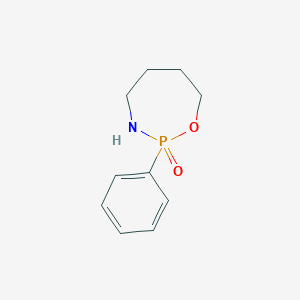
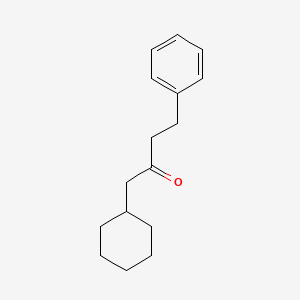
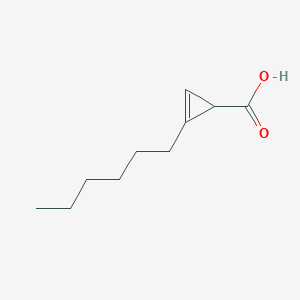

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14258552.png)

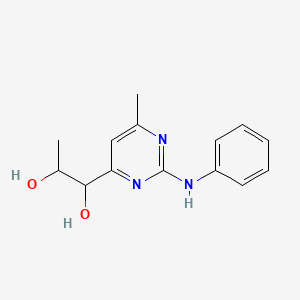
![2-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfanyl]-5-chloropyridine](/img/structure/B14258571.png)
![[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14258575.png)
